molecular formula C11H19NO3 B1383126 tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1445951-01-8

tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1383126
CAS No.: 1445951-01-8
M. Wt: 213.27 g/mol
InChI Key: NOSRZTLSBWIBHC-UHFFFAOYSA-N
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Description

Tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Improvements

Researchers have developed efficient and scalable routes for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This method, starting from commercially available chiral lactone, includes an innovative epimerization/hydrolysis step, significantly improving upon previous approaches and allowing production in kilogram quantities (Maton et al., 2010).

Stereoselective Synthesis

A stereoselective synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has been achieved. The cyclopropanation step's stereoselectivity was controlled by modifying the functional group at C-α, showcasing an advancement in precision synthesis methods (Wang Gan et al., 2013).

Synthesis of Stereoisomers

Researchers have developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This method shortens known literature procedures and includes an optical resolution step for obtaining pure cis or trans acid, enhancing the synthesis of unnatural amino acids (Bakonyi et al., 2013).

Synthesis and Molecular Structure

The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been explored. This compound, synthesized from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, present in a 1:1 ratio of diastereomers in the crystal (Moriguchi et al., 2014).

Antimalarial Activities

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were synthesized and evaluated for their antimalarial activities against P. falciparum, demonstrating potential therapeutic applications in the field of medicinal chemistry (Ningsanont et al., 2003).

Properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSRZTLSBWIBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 2
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 4
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 5
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

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